molecular formula C10H14NO+ B3053399 Benzenemethanaminium,N,N,N-trimethyl-a-oxo-,bromide (1:1) CAS No. 5350-42-5

Benzenemethanaminium,N,N,N-trimethyl-a-oxo-,bromide (1:1)

Cat. No.: B3053399
CAS No.: 5350-42-5
M. Wt: 164.22 g/mol
InChI Key: KRZRNXHQZJZPPZ-UHFFFAOYSA-N
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Description

“Benzenemethanaminium, N,N,N-trimethyl-a-oxo-, bromide (1:1)” is a chemical compound with the molecular formula C11H17N . It is also known by other names such as Phenethylamine, N,N,α-trimethyl-; Dimethylamphetamine; N,N,α-Trimethylphenethylamine; 2-Dimethylamino-1-phenylpropane; 1-Phenyl-2-dimethylamino-propan; α-Phenyl-β-dimethylaminopropane; 1-Phenyl-2-dimethylaminopropane; N,N-Dimethylamphetamine .


Molecular Structure Analysis

The molecular weight of this compound is 163.2594 . The IUPAC Standard InChI is InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound is a colorless crystal that decomposes at temperatures above 135°C . It is soluble in water, ethanol, and butanol, but insoluble in ether . It is hygroscopic, and the general product is a 60% solution with a relative density of 1.07 (20/20°C) .

Properties

IUPAC Name

benzoyl(trimethyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO.BrH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGAGFPFYQSCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(=O)C1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-42-5
Record name Benzenemethanaminium, N,N,N-trimethyl-α-oxo-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5350-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenemethanaminium,N,N,N-trimethyl-a-oxo-,bromide (1:1)
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Benzenemethanaminium,N,N,N-trimethyl-a-oxo-,bromide (1:1)
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Benzenemethanaminium,N,N,N-trimethyl-a-oxo-,bromide (1:1)
Reactant of Route 5
Benzenemethanaminium,N,N,N-trimethyl-a-oxo-,bromide (1:1)
Reactant of Route 6
Benzenemethanaminium,N,N,N-trimethyl-a-oxo-,bromide (1:1)

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